molecular formula C5H5N3O3S B054439 (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid CAS No. 120570-48-1

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Cat. No. B054439
M. Wt: 187.18 g/mol
InChI Key: URGSBEYHHRKMJL-BAQGIRSFSA-N
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Description

2-Amino-4-thiazoleacetic acid is a heterocyclic building block with the empirical formula C5H6N2O2S . It has a molecular weight of 158.18 .


Molecular Structure Analysis

The SMILES string for 2-Amino-4-thiazoleacetic acid is Nc1nc(CC(O)=O)cs1 . The InChI is 1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) .


Physical And Chemical Properties Analysis

2-Amino-4-thiazoleacetic acid is a powder with a melting point of 130 °C (dec.) (lit.) . It should be stored at −20°C .

Safety And Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSBEYHHRKMJL-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

CAS RN

120570-48-1
Record name 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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